4-(2,5-Dichlorothiophen-3-yl)butanoic acid
Description
4-(2,5-Dichlorothiophen-3-yl)butanoic acid is a substituted butanoic acid derivative featuring a 2,5-dichlorothiophene moiety. Notably, the closely related 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid (CAS: 19945-43-8) shares a similar backbone but includes a ketone group (Fig. 1, ). Key characteristics inferred from analogs include:
- Molecular formula: Likely C₈H₈Cl₂O₂S (assuming a butanoic acid chain without the ketone group present in ).
- Structural features: A thiophene ring substituted with chlorine atoms at positions 2 and 5, linked to a four-carbon carboxylic acid chain.
- Potential applications: Based on structural analogs, it may serve as a synthetic intermediate, fine chemical, or pharmacological research compound .
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWAQSHXWYMXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid group. One common method includes the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,5-dichlorothiophene.
Formation of 3-Butanoic Acid Derivative: The 2,5-dichlorothiophene is then reacted with butanoic acid in the presence of a strong base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and subsequent reactions. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of thiophene chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with phenoxy-substituted auxin herbicides () and other carboxylic acid derivatives ():
Key Differences and Implications
Substituent Chemistry: The thiophene ring in the target compound introduces sulfur-based aromaticity, which enhances electron-richness compared to the oxygen-containing phenoxy groups in MCPB and 2,4-DB. This difference may alter reactivity in synthetic pathways or binding affinity in biological systems .
Compared to caffeic acid, the dichlorothiophene derivative lacks antioxidant phenolic groups but may exhibit unique pharmacological properties due to its halogenated heterocycle .
Physicochemical Properties: The thiophene moiety may reduce water solubility relative to phenoxy-substituted auxins, impacting formulation strategies. The chlorine atoms could enhance stability against metabolic degradation compared to non-halogenated compounds like caffeic acid .
Research Findings and Gaps
- Synthetic Utility : The compound’s thiophene core is valuable in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents, though specific studies are needed to confirm these uses .
Biological Activity
4-(2,5-Dichlorothiophen-3-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.
- Molecular Formula : C10H10Cl2O2S
- Molecular Weight : 263.16 g/mol
- CAS Number : 34967-65-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Antioxidant Activity : Potential scavenging of free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Research has indicated several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In another investigation reported in Cancer Letters, researchers examined the effects of this compound on human breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
